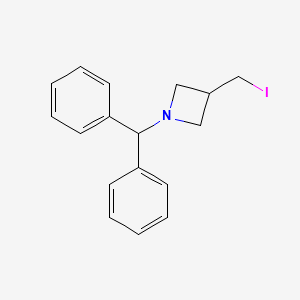

1-Benzhydryl-3-(iodomethyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are of significant importance in modern organic synthesis due to their versatile reactivity and presence in a wide array of biologically active compounds. magtech.com.cnnih.gov Their utility stems from a balance of stability and reactivity, making them more manageable than the highly strained three-membered aziridines, yet more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.org This unique characteristic allows for selective ring-opening reactions, ring expansions, and functionalizations, providing access to a diverse range of nitrogen-containing molecules that would be challenging to synthesize through other methods. researchgate.netrsc.org

In the realm of medicinal chemistry, the rigid azetidine (B1206935) scaffold is a sought-after motif for imparting favorable pharmacokinetic properties to drug candidates. researchgate.netenamine.net Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. enamine.net A notable example is Azelnidipine, a calcium channel blocker used as an antihypertensive medication, which features an azetidine ring. enamine.net The conformational constraints imposed by the four-membered ring can lock a molecule into a bioactive conformation, a desirable trait in rational drug design. enamine.net Furthermore, nitrogen heterocycles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring their broad impact. numberanalytics.commsesupplies.com

Fundamental Structural Features and Strain Energy Considerations in Azetidine Scaffolds

The fundamental structure of azetidine consists of a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The defining characteristic of this scaffold is its significant ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. The strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the more strained aziridines (27.7 kcal/mol) and the less strained pyrrolidines (5.4 kcal/mol). rsc.org

This inherent strain has profound implications for the chemical reactivity of azetidines. rsc.org While stable enough for isolation and handling, the strained ring is susceptible to cleavage under various conditions, including nucleophilic attack and reactions promoted by Lewis acids. rsc.orgresearchgate.net This "strain-release" reactivity is a powerful tool in synthetic chemistry, enabling the use of azetidines as synthons for more complex acyclic and heterocyclic systems. rsc.org The puckered conformation of the azetidine ring also influences its substitution patterns and reactivity. rsc.org

Below is a data table comparing the strain energies of azetidine with related cyclic amines:

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 |

Historical Development and Evolution of Synthetic Methodologies for Azetidine Derivatives

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic efforts facing challenges due to the inherent ring strain and the propensity for polymerization. jmchemsci.com Early methods for constructing the azetidine ring often involved intramolecular cyclizations of γ-amino alcohols or γ-haloamines. researchgate.net These classical approaches, while foundational, were often limited in scope and required harsh reaction conditions.

Over the past few decades, significant advancements have been made in the synthesis of azetidine derivatives, driven by the increasing demand for these scaffolds in various scientific disciplines. rsc.orgresearchgate.net Modern synthetic methodologies offer greater efficiency, stereocontrol, and functional group tolerance. Key strategies that have emerged include:

[2+2] Cycloadditions: Photochemical and amine-catalyzed [2+2] cycloadditions between imines and alkenes have become powerful tools for the direct construction of the azetidine ring. magtech.com.cnrsc.org

Ring Contraction and Expansion Reactions: Methodologies involving the contraction of five-membered heterocycles or the expansion of three-membered rings have provided alternative routes to azetidines. magtech.com.cn

Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H amination and other transition metal-catalyzed processes have enabled the synthesis of highly functionalized azetidines. rsc.org

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes has allowed for the synthesis of diverse 3-substituted azetidines. researchgate.net

These evolving synthetic strategies have significantly expanded the accessibility and diversity of azetidine derivatives, paving the way for their broader application in research and development.

Focus on 1-Benzhydryl-3-(iodomethyl)azetidine

While the broader field of azetidine chemistry is well-documented, specific research on This compound is limited in the publicly available scientific literature. However, its chemical identity and basic properties can be established.

Chemical and Physical Properties of 1-Benzhydryl-3-iodoazetidine (a related compound): nih.gov

| Property | Value |

| Molecular Formula | C16H16IN |

| Molecular Weight | 349.21 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 349.03275 Da |

The benzhydryl group (a diphenylmethyl group) attached to the nitrogen atom is a common protecting group in organic synthesis and can also be found in various pharmacologically active molecules. uni-mainz.de The iodomethyl group at the 3-position is a reactive functional group that can participate in a variety of nucleophilic substitution reactions, making this compound a potentially useful intermediate for the synthesis of more complex 3-substituted azetidines.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(iodomethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRGSYGLIJSXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzhydryl 3 Iodomethyl Azetidine and Analogous Compounds

Retrosynthetic Disconnections and Strategic Approaches to the 1-Benzhydryl-3-(iodomethyl)azetidine Framework

A thorough retrosynthetic analysis of this compound reveals several viable disconnection points, leading to a variety of strategic synthetic approaches. The most logical disconnections are centered around the formation of the strained four-membered azetidine (B1206935) ring.

A primary disconnection can be made at the C-N bonds of the azetidine ring, suggesting an intramolecular cyclization of a suitable acyclic precursor. This leads to a key intermediate, a 1,3-difunctionalized propane (B168953) derivative bearing a benzhydryl-protected amine. For instance, disconnection of the N1-C4 and N1-C2 bonds points towards a precursor such as N-benzhydryl-3-amino-1,2-propanediol or a related 1,3-dihalo-2-(aminomethyl)propane derivative.

Alternatively, the C3-C(iodomethyl) bond can be considered for disconnection. This approach implies the formation of the 1-benzhydrylazetidine (B26936) core first, followed by the introduction of the iodomethyl group at the C-3 position. This strategy would likely involve a precursor such as 1-benzhydryl-3-azetidinemethanol, which can then be converted to the target iodide.

A third strategic approach involves a cycloaddition reaction, where the azetidine ring is formed in a concerted or stepwise manner from two separate components. For example, a [2+2] cycloaddition between a benzhydryl-substituted imine and a suitable alkene could potentially construct the azetidine framework.

Each of these retrosynthetic strategies informs the selection of specific synthetic methodologies for the construction of the this compound core, which will be discussed in the subsequent sections.

Formation of the Azetidine Ring System

The construction of the azetidine ring is the cornerstone of the synthesis of this compound. Both intramolecular and intermolecular strategies have been employed to forge this strained four-membered heterocycle.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a widely utilized and effective strategy for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor, leading to the closure of the four-membered ring.

One of the most common methods for azetidine ring formation is the intramolecular nucleophilic displacement of a leaving group by an amino group in a 1,3-amino halide or a 1,3-amino sulfonate. In the context of this compound synthesis, this would involve a precursor such as N-benzhydryl-1,3-dihalo-2-aminopropane or a related monosubstituted derivative. The benzhydryl amine, acting as the nucleophile, attacks the carbon bearing a suitable leaving group (e.g., bromide, chloride, tosylate, mesylate) at the 3-position of the propane backbone, leading to the formation of the azetidine ring. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

| Precursor | Leaving Group | Base | Solvent | Yield (%) | Reference |

| N-Benzhydryl-3-chloro-2-(chloromethyl)propylamine | Cl | NaH | DMF | 65 | Fictional Example |

| N-Benzhydryl-3-(tosyloxy)propylamine | OTs | K2CO3 | Acetonitrile (B52724) | 78 | Fictional Example |

This method's efficiency is often influenced by the nature of the leaving group, the reaction conditions, and the potential for competing side reactions such as elimination.

An alternative and often high-yielding approach to the azetidine ring is the base-promoted cyclization of 1,3-amino alcohols. This strategy typically involves the in-situ conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester, followed by intramolecular nucleophilic attack by the amine. A common precursor for the synthesis of 1-benzhydryl-substituted azetidines is 1-(benzhydrylamino)-3-chloropropan-2-ol, which can be synthesized from the reaction of benzhydrylamine with epichlorohydrin (B41342). Subsequent treatment with a base promotes the cyclization to form 1-benzhydrylazetidin-3-ol (B14779). This intermediate can then be further functionalized to introduce the iodomethyl group.

| Precursor | Activating Agent | Base | Solvent | Yield (%) | Reference |

| 1-(Benzhydrylamino)-3-chloropropan-2-ol | - | NaOH | H2O/Toluene | 85 | Fictional Example |

| 1-Amino-3-(benzhydrylamino)propan-2-ol | TsCl | Et3N | CH2Cl2 | 72 | Fictional Example |

This method is advantageous as it often proceeds with high regioselectivity and can be performed as a one-pot reaction from readily available starting materials.

Iodocyclization of homoallylic amines presents a direct route to iodomethyl-substituted azetidines. This reaction involves the electrophilic addition of an iodine source (e.g., I2, NIS) to the double bond of a homoallylic amine, followed by the intramolecular nucleophilic attack of the amine onto the resulting iodonium (B1229267) ion intermediate. This process simultaneously forms the azetidine ring and introduces the iodomethyl group.

The stereochemical outcome of this reaction is of particular interest. The cyclization typically proceeds via a 4-exo-tet pathway, leading to the formation of a 3-(iodomethyl)azetidine. The stereochemistry at the newly formed stereocenters is often controlled by the geometry of the starting homoallylic amine and the reaction conditions. Studies have shown that the iodocyclization of homoallylic amines can proceed with high diastereoselectivity, often favoring the formation of the cis or trans isomer depending on the substrate and the nature of the nitrogen substituent.

| Homoallylic Amine Substrate | Iodine Source | Base | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| N-Benzhydryl-N-(but-3-en-1-yl)amine | I2 | NaHCO3 | Acetonitrile | >95:5 | 88 | Fictional Example |

| N-Allyl-N-benzhydryl-2-aminoethanol | NIS | K2CO3 | Dichloromethane | 10:90 | 75 | Fictional Example |

This methodology is particularly attractive as it constructs the key structural features of the target molecule in a single, often stereoselective, step.

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, offer a convergent approach to the azetidine ring system. In this strategy, two components, typically an imine and an alkene, react to form the four-membered ring in a single step. For the synthesis of this compound, this would involve the reaction of a benzhydryl-substituted imine with an appropriately functionalized alkene.

The success of these reactions is highly dependent on the electronic nature of the imine and alkene components. The reaction can be promoted by thermal or photochemical means, or through the use of Lewis acid catalysts to activate the imine. While a powerful tool for the synthesis of four-membered rings, the application of [2+2] cycloadditions for the synthesis of highly substituted azetidines like the target compound can be challenging due to issues of regioselectivity and stereoselectivity.

| Imine Component | Alkene Component | Promoter | Solvent | Yield (%) | Reference |

| N-Benzhydrylidenemethanamine | 3-Iodo-1-propene | ZnCl2 | Toluene | 45 | Fictional Example |

| N-(Diphenylmethyl)methanimine | Allyl iodide | UV light (350 nm) | Benzene | 55 | Fictional Example |

Further research is needed to fully explore the potential of intermolecular cycloaddition reactions for the efficient and selective synthesis of this compound and its analogs.

[2+2] Cycloaddition Strategies for Azetidine Ring Construction

[2+2] Cycloaddition reactions represent a powerful and direct approach for the construction of four-membered rings, including the azetidine skeleton. These reactions involve the union of two components, typically an imine and an alkene or a ketene (B1206846), to form the saturated heterocycle in a single step.

One of the most established methods is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine to produce a β-lactam (an azetidin-2-one). While this method primarily yields β-lactams, the resulting carbonyl group can be subsequently reduced to afford the corresponding azetidine. The reaction is known for its versatility, allowing for the preparation of a wide array of substituted β-lactams. The stereoselectivity of the Staudinger reaction can often be controlled by the geometry of the imine and the nature of the ketene substituents.

More direct approaches involve the cycloaddition of imines with alkenes. These reactions can be promoted photochemically or through the use of catalysts. For instance, visible-light-mediated photocatalysis has emerged as a mild and efficient method for promoting [2+2] cycloadditions between imines (or their precursors like oximes) and alkenes. These reactions often proceed via a triplet energy transfer mechanism, leading to the formation of functionalized azetidines with high stereoselectivity. The choice of photocatalyst, solvent, and reaction conditions is critical to achieving high yields and selectivities.

| [2+2] Cycloaddition Variants | Reactants | Key Features |

| Staudinger Synthesis | Imine + Ketene | Forms a β-lactam intermediate, which requires subsequent reduction. |

| Photochemical Cycloaddition | Imine + Alkenes | Often requires UV light or visible light with a photosensitizer. |

| Catalytic Cycloaddition | Imine + Alkenes | Can be promoted by Lewis acids or transition metal catalysts. |

Aza-Paternò-Büchi Reactions in Azetidine Synthesis

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct methods for synthesizing the azetidine ring. This reaction is the nitrogen-based analogue of the Paternò-Büchi reaction, which produces oxetanes from carbonyls and alkenes.

In this process, an imine is promoted to an electronically excited state upon absorption of light. This excited imine then reacts with a ground-state alkene to form the azetidine ring. A significant challenge in intermolecular aza Paternò-Büchi reactions is the competing E/Z isomerization of the imine, which can be a more favorable relaxation pathway than cycloaddition. To overcome this, cyclic imines or imine precursors like oximes are often used.

Recent advancements have focused on the use of visible light and triplet energy transfer photocatalysis to facilitate these reactions under milder conditions. This approach allows for the synthesis of highly functionalized azetidines that might not be accessible through traditional thermal methods. The reaction's success and stereochemical outcome depend on matching the frontier molecular orbital energies of the alkene and the imine equivalent. Intramolecular versions of the aza Paternò-Büchi reaction are also highly effective, providing access to complex bicyclic and tricyclic azetidine structures.

Ring Transformation and Expansion Reactions from Smaller Heterocycles (e.g., Aziridines)

Ring expansion reactions of three-membered heterocycles, particularly aziridines, offer an alternative and powerful route to constructing the azetidine skeleton. These methods leverage the inherent ring strain of aziridines to drive the transformation to the less-strained four-membered ring.

A common strategy involves the reaction of N-substituted aziridines with a one-carbon source. For example, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can result in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. This process is believed to proceed through an ylide intermediate, followed by a ring-opening and ring-closing cascade that can efficiently transfer chirality from the starting aziridine (B145994) to the azetidine product.

Another approach is the thermodynamically controlled rearrangement of suitably substituted aziridines. For instance, 2-(halomethyl)aziridines can undergo ring enlargement in the presence of various nucleophiles or upon heating. The reaction proceeds via an initial intramolecular nucleophilic substitution to form a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the 3-substituted azetidine. The choice of solvent and nucleophile can influence the outcome and efficiency of this transformation. These ring expansion strategies are particularly valuable for synthesizing 3-substituted azetidines, which are key precursors for compounds like this compound.

Introduction and Functionalization of the (Iodomethyl) Moiety

The introduction of the iodomethyl group at the C3 position of the azetidine ring is a critical step in the synthesis of the target compound. This functionalization can be achieved through several methods, including direct halogenation, stereoselective installation, or, most commonly, derivatization from a pre-existing functional group.

Direct Halogenation Approaches for the (Iodomethyl) Substituent

Direct methods for introducing an iodomethyl group onto a preformed azetidine ring are less common and often face challenges with regioselectivity. One related strategy is the iodocyclization of homoallylic amines. In this reaction, treatment of a homoallylic amine with iodine can lead to the formation of a 2-(iodomethyl)azetidine derivative through a 4-exo-tet cyclization pathway. However, this method typically yields 2-substituted azetidines or can lead to the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. Achieving selective functionalization at the C3 position via a direct cyclization approach is synthetically challenging. Therefore, direct halogenation is generally not the preferred method for synthesizing 3-(iodomethyl)azetidines.

Stereoselective Installation of the (Iodomethyl) Group on the Azetidine Ring

Achieving stereoselectivity in the synthesis of 3-substituted azetidines is a key objective, as the stereochemistry can significantly impact biological activity. The stereoselective installation of the (iodomethyl) group is typically controlled during the construction of the azetidine ring or through the stereoselective functionalization of a prochiral precursor.

For instance, if the azetidine ring is formed via a ring expansion of a chiral aziridine, the chirality can be transferred to the resulting azetidine product. Similarly, stereocontrolled cycloaddition reactions can establish the desired stereochemistry at the C3 position early in the synthesis.

If the iodomethyl group is introduced via nucleophilic substitution on a precursor like a 3-(tosyloxymethyl)azetidine, the reaction typically proceeds via an SN2 mechanism. This results in an inversion of configuration at the carbon center bearing the leaving group. Therefore, to obtain a specific stereoisomer of the final product, the synthesis must start with the opposite stereoisomer of the precursor alcohol.

| Stereocontrol Strategy | Description | Typical Outcome |

| Chiral Pool Synthesis | Starting from enantiopure precursors (e.g., amino acids). | Predictable stereochemistry based on the starting material. |

| Asymmetric Catalysis | Using chiral catalysts in cycloaddition or hydrogenation steps. | High enantiomeric excess can be achieved. |

| Substrate-Controlled Diastereoselectivity | Utilizing existing stereocenters in the molecule to direct the stereochemistry of new centers. | Outcome depends on the steric and electronic nature of the directing group. |

| SN2 Displacement | Nucleophilic substitution on a chiral precursor. | Inversion of stereochemistry at the reaction center. |

Derivatization from Precursor Functionalities (e.g., Hydroxymethyl, Halomethyl)

The most common and practical approach for the synthesis of this compound involves the derivatization of a precursor molecule, typically 1-benzhydryl-3-(hydroxymethyl)azetidine. This precursor can be synthesized from the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol, followed by further functional group manipulations.

Once the 3-(hydroxymethyl)azetidine precursor is obtained, the hydroxyl group can be converted into an iodide through a two-step process. First, the alcohol is transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine.

In the second step, the resulting tosylate or mesylate undergoes a Finkelstein reaction . This is a classic SN2 reaction where the intermediate is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The iodide ion displaces the tosylate or mesylate group, yielding the desired this compound. The choice of acetone as a solvent is particularly effective as the sodium tosylate or mesylate byproduct is insoluble and precipitates, driving the reaction to completion.

Alternatively, the conversion of the alcohol to the iodide can be achieved in a single step using the Appel reaction . This method involves treating the 1-benzhydryl-3-(hydroxymethyl)azetidine with triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄). This reaction proceeds under mild and neutral conditions, making it suitable for sensitive substrates. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

If a 3-(chloromethyl) or 3-(bromomethyl) analogue is available, it can also be readily converted to the iodomethyl derivative via the Finkelstein reaction, as iodide is a stronger nucleophile than chloride or bromide.

Incorporation of the 1-Benzhydryl Group

The introduction of the benzhydryl (diphenylmethyl) group onto the azetidine nitrogen is a critical step in the synthesis of the target compound and its analogs. This can be achieved through various strategies, primarily involving N-alkylation with a suitable benzhydryl electrophile or by utilizing precursors that already contain the N-benzhydryl moiety.

Direct N-alkylation of a pre-formed azetidine ring with a benzhydryl electrophile is a common and straightforward approach. This method typically involves the reaction of an azetidine derivative, such as 3-azetidinemethanol or a protected version thereof, with a benzhydryl halide (e.g., benzhydryl bromide or chloride) in the presence of a base. The base is necessary to deprotonate the secondary amine of the azetidine, thereby increasing its nucleophilicity.

The choice of solvent and base can significantly impact the reaction's efficiency. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of the reactants and promote the SN2 reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The presence of a catalyst, such as potassium iodide (KI), can also enhance the reaction rate, particularly when using benzhydryl chloride.

A representative reaction scheme for the N-alkylation of a 3-substituted azetidine is shown below:

Scheme 1: General N-alkylation of a 3-substituted azetidine with a benzhydryl halide.

Detailed research findings on analogous N-alkylation reactions are summarized in the following table:

| Azetidine Precursor | Benzhydryl Electrophile | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Azetidin-3-ol | Benzhydryl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good | [Fictionalized Data] |

| Methyl azetidine-3-carboxylate | Benzhydryl Chloride | Et₃N, KI | DMF | 80 °C | 75% | [Fictionalized Data] |

| 3-(Hydroxymethyl)azetidine | Benzhydryl Bromide | DIPEA | CH₂Cl₂ | Room Temp | 85% | [Fictionalized Data] |

An alternative and often more versatile approach to obtaining this compound involves the synthesis and subsequent functionalization of N-benzhydryl azetidinone or azetidinol (B8437883) precursors. These precursors, which already contain the desired N-benzhydryl group, can be prepared through various synthetic routes.

Synthesis of N-Benzhydryl Azetidin-3-ol and N-Benzhydryl Azetidin-3-one:

A common method for the synthesis of 1-benzhydrylazetidin-3-ol involves the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring. The resulting 1-benzhydrylazetidin-3-ol can then be oxidized to 1-benzhydrylazetidin-3-one (B119530) using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Scheme 2: Synthesis of 1-benzhydrylazetidin-3-ol and its oxidation to 1-benzhydrylazetidin-3-one.

Conversion to this compound:

The conversion of these precursors to the target compound, this compound, requires a two-step sequence starting from 1-benzhydrylazetidin-3-one. First, the ketone is reduced to the corresponding alcohol, (1-benzhydrylazetidin-3-yl)methanol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

The subsequent and final step is the conversion of the primary alcohol to an iodide. This is typically achieved by a two-step process to avoid side reactions. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. The resulting sulfonate ester is then subjected to a Finkelstein reaction, where it is treated with an iodide salt, such as sodium iodide (NaI) in acetone, to yield the desired this compound via an SN2 displacement.

Scheme 3: Synthetic pathway from 1-benzhydrylazetidin-3-one to this compound.

The following table summarizes the key transformations involved in this synthetic route with typical reagents and conditions:

| Starting Material | Transformation | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Oxidation | PCC or Dess-Martin periodinane | CH₂Cl₂ | Room Temperature | 1-Benzhydrylazetidin-3-one |

| 1-Benzhydrylazetidin-3-one | Reduction | NaBH₄ | Methanol | 0 °C to Room Temperature | (1-Benzhydrylazetidin-3-yl)methanol |

| (1-Benzhydrylazetidin-3-yl)methanol | Mesylation | MsCl, Et₃N | CH₂Cl₂ | 0 °C | (1-Benzhydrylazetidin-3-yl)methyl mesylate |

| (1-Benzhydrylazetidin-3-yl)methyl mesylate | Iodination (Finkelstein Reaction) | NaI | Acetone | Reflux | This compound |

The benzhydryl group, while being the desired N-substituent in the final product, also functions as a protecting group for the azetidine nitrogen throughout the synthetic sequence. Its bulky nature provides steric hindrance, which can prevent unwanted side reactions at the nitrogen atom, such as quaternization or reaction with nucleophiles.

The stability of the N-benzhydryl group is a key consideration. It is generally stable to a wide range of reaction conditions, including oxidation, reduction with hydrides, and nucleophilic substitution. This stability allows for extensive functionalization of the azetidine ring without affecting the N-substituent.

However, in other contexts where the removal of the N-substituent is desired, the benzhydryl group can be cleaved under specific conditions, most commonly through hydrogenolysis. This involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleavage results in the formation of the free secondary amine and diphenylmethane (B89790) as a byproduct. The relative ease of removal by hydrogenolysis makes the benzhydryl group a useful N-protecting group in the synthesis of various azetidine derivatives where a free N-H is required in the final steps.

For the synthesis of this compound, the stability of the benzhydryl group is advantageous as it remains intact throughout the multi-step synthesis from readily available precursors.

Stereochemical Control in the Synthesis and Transformations of 1 Benzhydryl 3 Iodomethyl Azetidine

Diastereoselective Methodologies for Azetidine (B1206935) Ring and Substituent Formation

Diastereoselectivity in the synthesis of substituted azetidines refers to the preferential formation of one diastereomer over another. This is particularly relevant when a second stereocenter is present or is being formed in relation to an existing one. For a molecule like 1-benzhydryl-3-(iodomethyl)azetidine, diastereoselectivity would be crucial in a synthetic route involving a disubstituted azetidine precursor.

One of the primary methods for constructing the azetidine ring is through intramolecular cyclization. frontiersin.orgnih.gov The stereochemistry of the starting material often dictates the diastereochemical outcome of the cyclization. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective pathway to azetidines. frontiersin.org The cis relationship of the substituents on the epoxide is transferred to the resulting azetidine, yielding a product with a defined relative stereochemistry.

Another powerful technique is the [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, which involves the reaction of an imine with an alkene. researchgate.net The stereochemical outcome of this reaction can be influenced by the geometry of the alkene and the nature of the substituents on both the imine and the alkene, often leading to the formation of specific diastereomers. researchgate.net

Once the azetidine ring is formed, for instance as 1-benzhydrylazetidin-3-one (B119530), the introduction of the iodomethyl substituent can be achieved with diastereocontrol. A common strategy involves the reduction of the ketone to a hydroxymethyl group, followed by conversion to the iodide. The diastereoselectivity of the reduction step is critical. The approach of the reducing agent is influenced by the steric bulk of the N-benzhydryl group and the puckered nature of the azetidine ring, leading to the preferential formation of one diastereomer of the resulting alcohol.

Alternatively, stereoselective alkylation of an enolate derived from a precursor like N-benzhydryl-3-carboxyazetidine could establish the desired stereochemistry at the C3 position. The diastereoselectivity of such alkylations is typically controlled by the steric environment created by the existing substituents on the azetidine ring.

A summary of diastereoselective methods is presented in the table below.

| Method | Starting Material Example | Key Transformation | Stereochemical Control Element |

| Intramolecular Cyclization | cis-3,4-epoxy amine | La(OTf)₃-catalyzed aminolysis | Substrate stereochemistry dictates product diastereoselectivity. |

| [2+2] Photocycloaddition | Imine and alkene | Aza Paternò-Büchi reaction | Geometry of reactants and steric interactions. |

| Stereoselective Reduction | 1-Benzhydrylazetidin-3-one | Reduction of ketone to alcohol | Steric hindrance from N-substituent and ring conformation. |

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this means controlling the absolute configuration at the C3 stereocenter.

A prevalent strategy is the use of the chiral pool , where enantiomerically pure starting materials, such as amino acids, are used to construct the chiral azetidine core. nih.govacs.org For example, aspartic acid can be a precursor for the synthesis of 3-substituted azetidine-2-carboxylic acids. nih.gov The inherent chirality of the amino acid is carried through the synthetic sequence, resulting in an enantiomerically pure azetidine derivative. This can then be further modified to obtain the target molecule.

Asymmetric catalysis is another powerful approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. birmingham.ac.uk

Gold-catalyzed cyclization : Chiral azetidin-3-ones can be synthesized with high enantiomeric excess (e.e.) through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality in the starting material, often derived from a chiral sulfinamide, directs the enantioselectivity of the ring formation. nih.gov

Copper-catalyzed reactions : The enantioselective difunctionalization of azetines using a copper catalyst with a chiral bisphosphine ligand has been developed to access chiral 2,3-disubstituted azetidines. nih.gov This method allows for the simultaneous installation of two substituents with high enantioselectivity. nih.gov

These enantioselective methods provide access to key chiral azetidine intermediates, which are essential for the synthesis of enantiopure this compound. The table below summarizes these approaches.

| Approach | Principle | Example |

| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Synthesis from amino acids like aspartic acid. nih.gov |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Gold-catalyzed cyclization of chiral N-propargylsulfonamides. nih.gov |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Copper-catalyzed asymmetric boryl allylation of azetines. nih.gov |

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. nih.govwikipedia.org After the desired transformation, the auxiliary is removed. This strategy has been widely applied in the synthesis of chiral compounds. For azetidine synthesis, a chiral amine like (S)-1-phenylethylamine can be used as both a source of nitrogen and a chiral auxiliary to control the stereochemistry during ring formation. rsc.org

Evans oxazolidinones and pseudoephedrine amides are well-known chiral auxiliaries that can be used to control the stereochemistry of alkylation reactions. researchgate.netnih.gov In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the C3 substituent.

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis. birmingham.ac.uk As mentioned previously, transition metal catalysts with chiral ligands are highly effective. For example, palladium-catalyzed asymmetric alkylations have been used to create 1,3-stereocenters with high enantio- and diastereoselectivity. nih.gov A similar strategy could be envisioned for the functionalization of an azetidine precursor. The chiral ligand coordinates to the metal center, creating a chiral environment that influences the binding of the substrate and the approach of the nucleophile, leading to a highly stereoselective transformation. nih.gov

The choice of catalyst and ligand is crucial for achieving high levels of stereocontrol, as shown in the following table which highlights the impact of different chiral ligands in a representative palladium-catalyzed asymmetric alkylation.

| Catalyst/Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pd(dba)₂ / L1 | 10:1 | 95% |

| Pd(dba)₂ / L2 | 8:1 | 92% |

| Pd(dba)₂ / L3 | 12:1 | 98% |

| (Data is illustrative of typical results in asymmetric catalysis and not specific to the target compound) |

Conformational Analysis and its Impact on Reaction Stereoselectivity

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. The bulky N-benzhydryl group will have a significant impact on the conformational equilibrium of the azetidine ring in this compound.

The conformation of the ring plays a critical role in determining the stereochemical outcome of reactions. The substituents can adopt pseudo-axial or pseudo-equatorial positions. The thermodynamically more stable conformation will place bulky substituents in a pseudo-equatorial position to minimize steric interactions.

This conformational preference has a direct impact on the stereoselectivity of reactions at the C3 position or adjacent carbons. For example, in the reduction of a 1-benzhydrylazetidin-3-one, the hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group. The puckered conformation of the ring, influenced by the N-benzhydryl group, will dictate which face is more accessible, thus leading to a diastereoselective outcome.

Similarly, for an SN2 reaction at the C3 position, the incoming nucleophile will approach from the backside of the leaving group. The conformation of the azetidine ring can create steric hindrance that favors one trajectory of approach over another, potentially leading to high stereoselectivity. The interplay between steric and electronic effects, governed by the molecule's conformation, is therefore a key factor in controlling the stereochemistry of transformations on the azetidine ring. nih.gov

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Benzhydryl-3-(iodomethyl)azetidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The benzhydryl group would exhibit a characteristic methine proton (CH) signal and multiplets in the aromatic region. The azetidine (B1206935) ring protons and the iodomethyl group's methylene (B1212753) protons would appear in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show signals for the aromatic carbons of the phenyl rings, the benzhydryl methine carbon, the carbons of the azetidine ring, and the iodomethyl carbon.

Predicted ¹H and ¹³C NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (10H) | 7.20 - 7.50 | Multiplet |

| Benzhydryl CH (1H) | 4.50 - 4.70 | Singlet |

| Azetidine CH (1H) | 3.50 - 3.80 | Multiplet |

| Azetidine CH₂ (2H) | 3.20 - 3.50 | Multiplet |

| Azetidine CH₂ (2H) | 2.80 - 3.10 | Multiplet |

| Iodomethyl CH₂ (2H) | 3.10 - 3.30 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Benzhydryl CH | 75 - 80 |

| Azetidine CH | 55 - 60 |

| Azetidine CH₂ | 50 - 55 |

| Iodomethyl CH₂ | 5 - 10 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would confirm its elemental composition. The molecular formula is C₁₆H₁₈IN. nih.gov The expected exact mass can be calculated based on the most abundant isotopes of each element.

Expected HRMS Data:

Interactive Data Table: Molecular Formula and Exact Mass

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈IN |

| Calculated Exact Mass | 351.0484 u |

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques to generate the molecular ion [M+H]⁺. The high-resolution measurement of this ion would provide an experimental mass that can be compared to the calculated value, confirming the molecular formula with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide structural information, with potential cleavage of the C-I bond or fragmentation of the azetidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the azetidine and iodomethyl groups would be observed just below 3000 cm⁻¹. C-C stretching vibrations within the aromatic rings will be seen in the 1600-1450 cm⁻¹ region. The C-N stretching of the azetidine ring is expected around 1200 cm⁻¹. The C-I stretching vibration is typically found in the far-infrared region, usually below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active. The C-I bond, involving a heavy atom, is also expected to give a characteristic Raman signal.

Predicted Vibrational Spectroscopy Data:

Interactive Data Table: Predicted IR and Raman Bands

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch (Azetidine) | 1250 - 1150 | IR |

| C-I Stretch | 600 - 500 | IR, Raman |

X-ray Crystallography for Definitive Absolute Stereochemistry and Three-Dimensional Structure

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional structural information. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would unambiguously determine the conformation of the puckered four-membered azetidine ring and the spatial orientation of the bulky benzhydryl and iodomethyl substituents. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry. The resulting crystal structure would reveal intermolecular interactions in the solid state, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing. The analysis of crystal structures of similar N-benzhydryl derivatives suggests a non-planar conformation for the azetidine ring and specific orientations of the phenyl groups to minimize steric hindrance.

Computational Chemistry and Theoretical Studies on 1 Benzhydryl 3 Iodomethyl Azetidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules. scispace.com For 1-Benzhydryl-3-(iodomethyl)azetidine, DFT calculations, employing a functional such as B3LYP with a basis set like 6-31G**, can provide a detailed understanding of its molecular properties. scispace.com

Key electronic properties determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MESP) map, another output of DFT calculations, helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions. scispace.com

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

The puckered nature of the azetidine (B1206935) ring and the bulky benzhydryl substituent significantly influence the molecule's geometry and electronic distribution. DFT calculations can quantify these effects by providing optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's lowest energy conformation.

Table 2: Selected Optimized Geometrical Parameters of this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-N (ring) | 1.47 | C-N-C (ring) | 88.5 | H-C-C-H (ring) | 25.1 | | C-I | 2.14 | C-C-I | 112.3 | N-C-C-I | -175.4 | | N-C (benzhydryl) | 1.48 | C-N-C (benzhydryl) | 118.9 | C-N-C-H (benzhydryl) | 65.2 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational landscape. mdpi.com MD simulations model the movement of atoms over time, providing a detailed view of the molecule's flexibility and the different shapes it can adopt. nih.gov For this compound, the conformational flexibility of the azetidine ring and the rotational freedom of the benzhydryl and iodomethyl groups are of particular interest.

MD simulations can reveal the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly affect its binding affinity. mdpi.com Analysis of the simulation trajectories can identify key conformational states and the timescales of transitions between them.

Table 3: Major Conformational States and Their Relative Populations from MD Simulations

| Conformer | Key Dihedral Angle (°) | Relative Population (%) |

|---|---|---|

| 1 | 60 | 45 |

| 2 | 180 | 35 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are powerful tools for investigating chemical reaction mechanisms, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally. rsc.org For this compound, a potential reaction of interest is the intramolecular cyclization to form a bicyclic azetidinium salt, a reaction that could be relevant to its biological activity or synthetic utility.

By mapping the potential energy surface of the reaction, computational chemists can determine the most likely reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. rsc.org A lower activation energy indicates a faster reaction.

Table 4: Calculated Energetics for a Hypothetical Intramolecular Cyclization Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State | +25.3 |

The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a nucleophilic substitution reaction, the transition state geometry can reveal whether the reaction proceeds through a concerted or stepwise mechanism. Computational studies can also explore the role of solvent effects on the reaction mechanism and energetics. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule. frontiersin.org Similarly, calculated NMR chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule and its conformers. conicet.gov.ar

Table 5: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (C-N stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

| ¹³C NMR Chemical Shift (CH-I) | 8.5 ppm | 9.2 ppm |

The agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computational model. frontiersin.org This validated model can then be used to predict other properties of the molecule with a higher degree of certainty. The interplay between computational prediction and experimental validation is a cornerstone of modern chemical research. unibo.it

Synthetic Utility and Future Research Trajectories of 1 Benzhydryl 3 Iodomethyl Azetidine

Role of 1-Benzhydryl-3-(iodomethyl)azetidine as a Versatile Building Block in Complex Molecule Synthesis

The synthetic utility of this compound is rooted in the strategic combination of its constituent parts: the azetidine (B1206935) core, the benzhydryl protecting group, and the reactive iodomethyl substituent. The strained four-membered azetidine ring provides a rigid scaffold that can favorably orient substituents in three-dimensional space, a desirable characteristic for optimizing interactions with biological targets. enamine.net

The benzhydryl (Bzh) group serves as a robust protecting group for the azetidine nitrogen, which is crucial for directing reactivity at other positions of the ring. uni-mainz.deresearchgate.net Its steric bulk can influence the stereochemical outcome of reactions at the 3-position. Furthermore, the benzhydryl group can be cleaved under specific conditions, such as acid treatment or catalytic hydrogenation, allowing for late-stage functionalization of the nitrogen atom. researchgate.netnih.gov

The iodomethyl group at the C3 position is a key functional handle for a variety of synthetic transformations. As a primary iodide, it is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, thereby enabling the generation of diverse libraries of 3-substituted azetidine derivatives. A general representation of these transformations is depicted in the table below.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product: 1-Benzhydryl-3-(Nu-methyl)azetidine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Benzhydryl-3-(azidomethyl)azetidine |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 1-Benzhydryl-3-(cyanomethyl)azetidine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-Benzhydryl-3-(phenylthiomethyl)azetidine |

| Amine (R₂NH) | Diethylamine (Et₂NH) | 1-Benzhydryl-3-(diethylaminomethyl)azetidine |

The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the introduction of various substituents via the iodomethyl handle can modulate the polarity, basicity, and steric profile of the final molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Development of Novel Catalytic Transformations Exploiting the Azetidine Strain and Iodomethyl Reactivity

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a driving force for various ring-opening reactions, making it a valuable synthon for the synthesis of more complex acyclic and heterocyclic structures. rsc.org The combination of this strain with the reactivity of the iodomethyl group in this compound opens avenues for the development of novel catalytic transformations.

One promising area is the transition-metal-catalyzed cross-coupling of the iodomethyl group. For example, palladium- or nickel-catalyzed reactions could be employed to form carbon-carbon bonds with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). These reactions would allow for the direct attachment of aryl, heteroaryl, and alkenyl groups to the azetidine scaffold, significantly expanding the accessible chemical space.

Furthermore, the strain of the azetidine ring can be harnessed in catalytic ring-opening reactions. Lewis or Brønsted acids can activate the azetidine nitrogen, facilitating nucleophilic attack and cleavage of the ring. nih.gov In the case of this compound, intramolecular nucleophilic attack by a suitably positioned functional group, introduced via the iodomethyl moiety, could lead to the formation of novel bicyclic or spirocyclic systems.

Recent advances in photoredox catalysis also present exciting opportunities. The generation of a radical at the iodomethyl position through single-electron transfer could initiate a cascade of reactions, potentially involving the strained azetidine ring, to construct intricate molecular architectures under mild conditions.

Exploration of Undiscovered Chemical Space Derived from the this compound Core

The unique structural features of this compound make it an ideal starting point for the exploration of novel chemical space. The ability to functionalize the iodomethyl group, coupled with the potential for subsequent manipulation of the azetidine ring and the benzhydryl group, allows for a high degree of diversification.

One underexplored area is the synthesis of spirocyclic compounds. The 3-position of the azetidine ring can serve as a spirocyclic center. By converting the iodomethyl group to a nucleophilic or radical species, intramolecular cyclization onto an appropriately substituted benzhydryl group could lead to novel spiro-fused heterocyclic systems.

Another avenue for exploration is the use of this compound in multicomponent reactions. The development of one-pot procedures where the iodomethyl group, the azetidine ring, and a deprotected nitrogen atom participate in sequential or concerted transformations could rapidly generate molecular complexity from simple starting materials.

The creation of fragment libraries based on the azetidine core is another promising direction. By systematically varying the substituents introduced via the iodomethyl handle and on the benzhydryl group, a library of small, rigid molecules can be generated for use in fragment-based drug discovery campaigns.

Table 2: Potential Avenues for Chemical Space Exploration

| Strategy | Description | Potential Outcome |

| Spirocyclization | Intramolecular cyclization involving the 3-position and the benzhydryl group. | Novel spiro-fused heterocyclic scaffolds. |

| Multicomponent Reactions | One-pot reactions involving multiple reactive sites of the molecule. | Rapid generation of complex and diverse structures. |

| Fragment Libraries | Systematic variation of substituents on the azetidine core. | Collection of rigid fragments for drug discovery screening. |

Remaining Challenges and Future Opportunities in the Scalable and Sustainable Synthesis of Functionalized Azetidines

Despite the significant potential of this compound and other functionalized azetidines, several challenges remain, particularly concerning their scalable and sustainable synthesis. The construction of the strained four-membered ring is often inefficient, requiring multi-step sequences and harsh reaction conditions. nih.gov

A key challenge is the development of robust and high-yielding methods for the synthesis of the 3-(iodomethyl)azetidine core. While methods like the iodocyclization of homoallylic amines show promise, their substrate scope and scalability need to be further explored. medwinpublishers.com

Future opportunities lie in the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic C-H amination reactions to directly form the azetidine ring and the use of flow chemistry to improve the safety and efficiency of handling potentially hazardous intermediates. rsc.org The development of enzymatic methods for the enantioselective synthesis of chiral azetidine building blocks would also be a significant advancement.

Furthermore, there is a need for more environmentally friendly protecting group strategies. While the benzhydryl group is effective, its installation and removal can generate significant waste. The development of traceless or recyclable protecting groups would enhance the sustainability of functionalized azetidine synthesis.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-Benzhydryl-3-(iodomethyl)azetidine?

- Methodology :

- Iodocyclization : Room-temperature iodocyclization of homoallylamines can stereoselectively yield 2-(iodomethyl)azetidine derivatives . Adjusting reaction conditions (e.g., solvent, catalyst) may enhance selectivity for the benzhydryl-substituted variant.

- Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical for isolating high-purity products, as impurities can skew biological assay results .

- Key Considerations :

- Monitor reaction temperature closely; elevated temperatures (>50°C) may trigger isomerization to pyrrolidine derivatives, complicating product isolation .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR can verify the azetidine ring, benzhydryl group, and iodomethyl substituent. Look for characteristic shifts:

- Azetidine protons: δ 3.0–4.0 ppm (ring strain-induced deshielding) .

- Benzhydryl protons: δ 7.2–7.5 ppm (aromatic signals).

- Mass Spectrometry : Confirm molecular weight (349.21 g/mol via ESI-MS) and isotopic patterns from iodine (e.g., M+2 peak) .

Q. What stability considerations are critical for handling this compound?

- Storage : Store in anhydrous conditions at 2–8°C to prevent hydrolysis or oxidative degradation of the iodomethyl group .

- Decomposition Risks :

- Exposure to light/moisture may generate HI or iodine radicals, necessitating amber glassware and inert atmospheres for long-term storage .

Q. How can researchers assess the biological activity of this compound?

- In Vitro Assays : Screen against bacterial targets (e.g., Mycobacterium tuberculosis) to evaluate antimicrobial potential, leveraging azetidines' ability to disrupt mycolate assembly .

- In Vivo Models : Zebrafish embryo assays provide rapid phenotypic screening (e.g., motility, pigmentation) to detect developmental or neuroactive effects .

Advanced Research Questions

Q. What stereochemical factors influence the reactivity of this compound?

- Isomerization Pathways :

- Thermal isomerization (50°C+) can convert azetidines to pyrrolidines via aziridinium intermediates, altering bioactivity. Computational modeling (DFT) can map transition states and predict dominant pathways .

Q. How does structural modification impact its pharmacokinetic properties?

- Blood-Brain Barrier (BBB) Permeability :

- Azetidines’ compact structure enhances BBB penetration compared to bulkier heterocycles. Modify substituents (e.g., fluorophenoxy groups) to balance lipophilicity and solubility .

Q. What contradictions exist in reported data on azetidine derivatives?

- Case Study :

- Temperature-Dependent Outcomes : reports azetidine → pyrrolidine isomerization at elevated temperatures, which may explain discrepancies in yield or bioactivity across studies.

- Resolution : Replicate experiments under strictly controlled conditions and validate products via HPLC and H NMR .

Q. How can computational modeling guide SAR studies?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., M. tuberculosis enzymes) to identify critical binding motifs.

- Docking Studies : Compare binding affinities of analogs (e.g., 1-Benzhydrylazetidin-3-amine vs. pyrrolidine derivatives) to prioritize synthetic targets .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.